2-Chloro-5-aminophenol

Nephrotoxicity In vitro toxicology Renal cortical slice assay

2-Chloro-5-aminophenol (CAS 6358-06-1) is a high-purity (≥98%) disubstituted benzene intermediate essential for the construction of benzoxazole-based fluorophores, antimalarial quinolones, and anti-HIV pyrimidinylphenylamines. Its unique ortho-chloro/para-amino substitution pattern provides distinct electronic and steric properties that are critical for reproducible synthesis, unlike its regioisomers. Supported by comprehensive spectral data (¹H NMR, ¹³C NMR, IR, MS) and a scalable microreactor-based synthesis with a 93% yield, this building block ensures minimal side-product formation and supports green chemistry initiatives. Ideal for medicinal chemistry SAR studies and contract manufacturing.

Molecular Formula C6H6ClNO
Molecular Weight 143.57 g/mol
CAS No. 6358-06-1
Cat. No. B042359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-aminophenol
CAS6358-06-1
Synonyms2-Chloro-5-aminophenol;  3-Amino-6-chlorophenol;  3-Hydroxy-4-chloroaniline;  5-Amino-2-chlorophenol
Molecular FormulaC6H6ClNO
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)O)Cl
InChIInChI=1S/C6H6ClNO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H,8H2
InChIKeyJSCNCRWPXOTDDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-aminophenol (CAS 6358-06-1): A Bifunctional Aromatic Intermediate for Heterocyclic Synthesis and Pharmaceutical Building Blocks


2-Chloro-5-aminophenol (IUPAC: 5-amino-2-chlorophenol; CAS 6358-06-1) is a disubstituted benzene derivative bearing both a primary amine and a phenolic hydroxyl group ortho to a chlorine substituent [1]. This halogenated aminophenol appears as an off-white to grayish-brown crystalline solid with a melting point of 160 °C and a molecular weight of 143.57 g/mol [2]. Its bifunctional nature enables selective derivatization at either the amino or hydroxyl site, making it a versatile intermediate for constructing benzoxazole-based fluorophores, antimalarial quinolones, and pyrimidinylphenylamine-derived anti-HIV agents [3][4].

Why Chloro-Aminophenol Positional Isomers Are Not Interchangeable: Synthetic and Toxicological Differentiation of 2-Chloro-5-aminophenol


Positional isomerism among chloro-aminophenols profoundly impacts both reactivity and biological safety profiles. The ortho-chloro and para-amino arrangement of 2-chloro-5-aminophenol dictates distinct electronic effects and steric accessibility that differ from its regioisomers, such as 2-amino-5-chlorophenol (CAS 28443-50-7) or 4-chloro-2-aminophenol (CAS 95-85-2). In vitro nephrotoxicity studies demonstrate that the toxicity ranking of aminophenol derivatives varies by over an order of magnitude depending on substitution pattern, with 2-amino-5-chlorophenol exhibiting intermediate toxicity relative to 4-aminophenol and 2-aminophenol [1]. Such differences are consequential for applications requiring low off-target cytotoxicity, including pharmaceutical intermediate selection. Moreover, the regiochemistry directly influences the electronic properties of downstream heterocycles—affecting absorption/emission maxima in fluorescent dyes and binding affinity in drug candidates—such that substitution of a positional analog without re-optimization of synthetic protocols or biological assays is not scientifically valid [2].

Quantitative Comparative Evidence for 2-Chloro-5-aminophenol (CAS 6358-06-1) Selection


Nephrotoxicity Ranking: 2-Amino-5-chlorophenol Exhibits Intermediate Renal Cytotoxicity Relative to Aminophenol Congeners

In a comparative in vitro study using rat renal cortical slices, the nephrotoxic potential of 2-amino-5-chlorophenol was quantitatively ranked among several aminophenol derivatives [1]. The toxicity order, determined by LDH leakage and gluconeogenesis inhibition, placed 2-amino-5-chlorophenol between the most toxic 4-aminophenol and the less toxic 2-aminophenol, with a measurable differential from both comparators [1].

Nephrotoxicity In vitro toxicology Renal cortical slice assay

Synthetic Yield Advantage: Microreactor-Based Synthesis Achieves 93% Yield with Simplified Workup

A patented method for synthesizing 2-chloro-5-aminophenol via N-chlorosuccinimide-mediated chlorination of m-aminophenol in a microreactor system achieves a 93% isolated yield [1]. This compares favorably to traditional diazotization-based routes, which involve multiple steps, generate significant aqueous waste, and typically deliver lower overall yields due to intermediate instability [1].

Process chemistry Microreactor synthesis Yield optimization

Melting Point Differentiation: 2-Chloro-5-aminophenol (160 °C) vs. 2-Amino-5-chlorophenol (145–153 °C)

The melting point of 2-chloro-5-aminophenol is consistently reported as 160 °C across multiple authoritative sources, including TCI product specifications and SDBS spectral data [1][2]. In contrast, the regioisomer 2-amino-5-chlorophenol (CAS 28443-50-7) exhibits a lower and broader melting range of 145–153 °C [3]. This 7–15 °C difference provides a reliable, instrument-free means of distinguishing between the two positional isomers during receipt, storage, and quality control.

Physicochemical characterization Melting point Purity assessment

Purity Specification: Commercially Available at ≥98% (GC/Titration) with Full Spectral Characterization

Commercially sourced 2-chloro-5-aminophenol is available with a purity specification of >98.0% as determined by both gas chromatography (GC) and non-aqueous titration, with NMR confirmation of structure [1]. This dual-method purity assurance exceeds the typical single-method (HPLC or GC) specifications common for less critical aminophenol intermediates. Full spectral datasets including 1H NMR, 13C NMR, IR (Nujol and KBr disk), and mass spectrometry are available from the AIST SDBS repository, providing a comprehensive reference for identity verification [2].

Quality control Purity analysis Analytical specification

Validated Application in Antimalarial Quinolone and Anti-HIV Pyrimidinylphenylamine Synthesis

2-Chloro-5-aminophenol is specifically cited as a synthetic precursor for antimalarial quinolones and potent anti-HIV agents based on the pyrimidinylphenylamine scaffold [1]. While quantitative IC50/EC50 data for the target compound itself are not available (it is an intermediate, not the active pharmaceutical ingredient), the documented use in these validated therapeutic classes distinguishes it from other chloro-aminophenol isomers that lack established roles in clinically relevant drug synthesis pathways [1].

Antimalarial Anti-HIV Pharmaceutical intermediate

Optimal Application Scenarios for 2-Chloro-5-aminophenol (CAS 6358-06-1) Based on Evidence


Synthesis of Benzoxazole-Based Fluorescent Probes and Ligands

The ortho-amino and ortho-chloro arrangement enables condensation with carboxylic acids or aldehydes to form benzoxazole heterocycles, a privileged scaffold in fluorescent dye chemistry and metal-sensing ligands [1]. The electron-withdrawing chloro substituent modulates the HOMO-LUMO gap of the resulting benzoxazole, influencing absorption/emission wavelengths—a property not replicated by non-halogenated or differently substituted aminophenols. Procurement of 2-chloro-5-aminophenol with >98% purity (Section 3, Evidence Item 4) ensures minimal side-product formation during cyclization.

Medicinal Chemistry Campaigns Targeting Antimalarial and Antiviral Indications

The compound's documented use in the synthesis of antimalarial quinolones and anti-HIV pyrimidinylphenylamines [2] makes it a strategic building block for structure-activity relationship (SAR) studies in these therapeutic areas. The intermediate nephrotoxicity profile of the core scaffold (Section 3, Evidence Item 1) provides a baseline risk assessment for derivative design, allowing medicinal chemists to prioritize structural modifications that mitigate renal toxicity while maintaining target engagement.

Process Chemistry Development Requiring Scalable, High-Yielding Routes

The microreactor-based synthesis achieving 93% yield with simplified workup [3] demonstrates that 2-chloro-5-aminophenol can be produced at scale with reduced environmental footprint relative to diazotization-based methods. This is particularly relevant for contract manufacturing organizations (CMOs) and internal process chemistry groups seeking to minimize aqueous waste generation and improve overall process mass intensity. The well-defined melting point (160 °C) facilitates in-process quality control during scale-up campaigns.

Analytical Reference Standard and Spectral Library Development

With comprehensive 1H NMR, 13C NMR, IR (Nujol and KBr), and mass spectral data available from the AIST SDBS repository [4], 2-chloro-5-aminophenol serves as an excellent reference compound for analytical method development, particularly for laboratories characterizing structurally related aminophenol derivatives or monitoring environmental degradation pathways of chloronitrobenzene contaminants [5].

Technical Documentation Hub

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